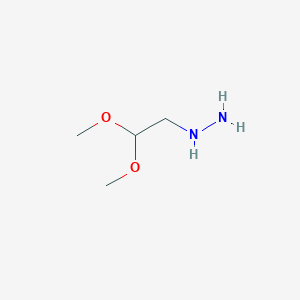

(2,2-Dimethoxyethyl)hydrazine

描述

Structure

3D Structure

属性

分子式 |

C4H12N2O2 |

|---|---|

分子量 |

120.15 g/mol |

IUPAC 名称 |

2,2-dimethoxyethylhydrazine |

InChI |

InChI=1S/C4H12N2O2/c1-7-4(8-2)3-6-5/h4,6H,3,5H2,1-2H3 |

InChI 键 |

ITWNEQUUZKYVFR-UHFFFAOYSA-N |

规范 SMILES |

COC(CNN)OC |

产品来源 |

United States |

Synthetic Methodologies for 2,2 Dimethoxyethyl Hydrazine and Its Precursors

General Synthetic Routes to Hydrazine (B178648) Derivatives

The creation of the nitrogen-nitrogen single bond is the critical step in producing hydrazine and its derivatives. wikipedia.org A multitude of synthetic pathways have been developed, which can be broadly categorized. wikipedia.org One common industrial method is the Peroxide process, where ammonia (B1221849) and hydrogen peroxide are reacted in the presence of a ketone catalyst to form hydrazine. wikipedia.org

For creating substituted hydrazines, several general strategies are employed:

Alkylation of Hydrazine: Direct alkylation of hydrazine with alkyl halides can produce alkyl-substituted hydrazines. However, this method is often inefficient as it can be difficult to control the degree of substitution. wikipedia.orgorganic-chemistry.org

Reduction of Hydrazones: A cleaner method for producing 1,1-dialkylated hydrazines involves the reduction of hydrazones. wikipedia.org Hydrazones themselves are typically formed from the condensation of a ketone or aldehyde with a hydrazine. wikipedia.orgresearchgate.net

Reaction with β-dicarbonyls or β-ketonitriles: The reaction of hydrazines with compounds like β-diketones, β-ketoesters, or β-ketonitriles is a foundational route for synthesizing heterocyclic derivatives such as pyrazoles. clockss.orgchim.it This involves an initial condensation to form a hydrazone, followed by cyclization. chim.it

Pathways for the Formation of (2,2-Dimethoxyethyl)-Substituted Precursors

The (2,2-dimethoxyethyl) moiety is a key structural component that is typically introduced using a pre-functionalized starting material. The acetal (B89532) group within this substituent requires careful consideration during synthesis. smolecule.com

Common precursors and their synthetic pathways include:

N-(2,2-dimethoxyethyl) substituted amides and ureas: These are valuable intermediates. For example, N-(2,2-dimethoxyethyl)-2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetamide can be synthesized by reacting the corresponding carboxylic acid with (2,2-dimethoxy)ethylamine in the presence of a coupling agent. researchgate.netnih.gov Similarly, various ureas are formed by reacting 2,2-dimethoxyethan-1-amine with an appropriate aryl isocyanate. mdpi.com

2,2-Dimethoxyethyl Isothiocyanate: This compound serves as a direct precursor for derivatization.

Ethyl 2,2-dimethoxyacetate: This β-ketoester can be converted into its hydrazide derivative. This hydrazide is a versatile building block for more complex structures.

1-(2,2-Dimethoxyethyl)benzene derivatives: The (2,2-dimethoxyethyl) group can be attached to an aromatic ring, which is then further functionalized. For instance, 1-(2,2-Dimethoxyethyl)-2-nitrobenzene is synthesized via the nitration of 1-(2,2-Dimethoxyethyl)benzene using a mixture of nitric and sulfuric acids. This nitro derivative can then be used in subsequent reactions, such as reduction to an amine.

Specific Syntheses Incorporating the (2,2-Dimethoxyethyl)hydrazine Moiety

The direct synthesis of this compound is less commonly documented than its incorporation into larger, more complex molecules. These syntheses highlight the utility of the (2,2-dimethoxyethyl) group as a protected aldehyde functional group.

A straightforward method to create a hydrazine derivative involves the reaction of 2,2-dimethoxyethyl isothiocyanate with hydrazine hydrate (B1144303). This reaction, conducted in ethanol, yields 4-(2,2-dimethoxyethyl)-thiosemicarbazide, a direct precursor for various heterocyclic compounds. prepchem.com

Table 1: Synthesis of 4-(2,2-dimethoxyethyl)-thiosemicarbazide

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

The (2,2-dimethoxyethyl) substituent is frequently found in complex heterocyclic compounds and pharmaceutical intermediates. Its synthesis is often embedded within a larger multi-step sequence.

One notable example is the synthesis of precursors for the anthelmintic drug Praziquantel. In a key step, 2-((2,2-dimethoxyethyl)amino)-N-phenethylacetamide is formed. thieme-connect.com This intermediate is then cyclized to form the core structure of the drug. thieme-connect.com A multi-step flow chemistry process has been developed for this synthesis, emphasizing efficiency and safety. thieme-connect.com

Another significant application is in the synthesis of 1,2,4-triazole-3-thiol derivatives. smolecule.com Classical routes involve the cyclization of thiosemicarbazide (B42300) derivatives. To incorporate the (2,2-dimethoxyethyl) group, a common strategy begins with ethyl 2,2-dimethoxyacetate, which is converted to its hydrazide. This hydrazide then reacts with an isothiocyanate to form a thiosemicarbazide, which is subsequently cyclized in a basic medium to yield the target triazole. smolecule.com

In the synthesis of complex indole (B1671886) alkaloids, the (2,2-dimethoxyethyl) group is introduced to form an azocino[4,3-b]indole ring system. researchgate.netnih.gov The synthesis starts from phenylhydrazine (B124118) hydrochloride and a substituted cyclohexylmalonate, proceeding through an N-(2,2-dimethoxyethyl)-2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetamide intermediate, which is then cyclized. researchgate.netnih.gov

Table 2: Example of a Multi-Step Synthesis Incorporating the (2,2-Dimethoxyethyl) Group

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Phenylethanamine, Chloroacetyl chloride | DMF | 2-chloro-N-phenethylacetamide | thieme-connect.com |

| 2 | 2-chloro-N-phenethylacetamide, 2,2-dimethoxyethan-1-amine | - | 2-((2,2-dimethoxyethyl)amino)-N-phenethylacetamide | thieme-connect.com |

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. sci-hub.ruorganic-chemistry.org While not a direct synthesis of this compound itself, the principles are applied in the creation of its precursors.

In the synthesis of a Praziquantel intermediate, 2,2-dimethoxyethan-1-amine is reacted with 2-chloro-N-phenethylacetamide. thieme-connect.com This is a nucleophilic substitution rather than a reductive amination, but it highlights the use of the amine precursor. A true reductive amination would involve reacting 2,2-dimethoxyacetaldehyde (B46314) (the deprotected form of the target moiety) with hydrazine, followed by reduction. Efficient reductive alkylation of hydrazine derivatives can be achieved using reagents like α-picoline-borane. organic-chemistry.org

Methodological Advancements in the Synthesis of Related Functionalized Hydrazines

Recent years have seen significant progress in the synthesis of functionalized hydrazines, driven by the need for more efficient, selective, and sustainable methods.

Catalytic Reductive Amination: Nickel-catalyzed reductive amination has emerged as a low-cost and robust method. In one approach, hydrazine hydrate serves as both the nitrogen and hydrogen source for the conversion of aldehydes and ketones into primary amines, showcasing high efficiency over a supported Ni catalyst. rsc.org

Enzymatic Reductive Hydrazination: Biocatalysis offers a highly selective route to substituted hydrazines. Imine reductases (IREDs) have been used to catalyze the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.gov This enzymatic method can produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov

Electrochemical Synthesis: An electrochemical N-N dimerization reaction of N-alkoxyamides has been reported as a powerful way to access highly functionalized hydrazines under electrolytic conditions. acs.org

Flow Chemistry: As demonstrated in the synthesis of Praziquantel, multi-step flow synthesis provides enhanced control over reaction parameters, reduces handling of hazardous materials, and can improve yield and purity. thieme-connect.com

Advanced C-H Functionalization: The chemistry of hydrazones, key intermediates in hydrazine synthesis, has advanced significantly. nih.gov Transition-metal-catalyzed and photoredox-catalyzed C-H functionalization of hydrazones allows for the creation of complex molecules in a more atom- and step-economical manner. nih.govrsc.org

Reaction Mechanisms and Transformational Chemistry of 2,2 Dimethoxyethyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine moiety (-NHNH₂) is a potent nucleophile due to the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This "alpha effect" enhances its reactivity towards electrophilic centers compared to simple amines. researchgate.net The terminal nitrogen atom is generally the more reactive site for nucleophilic attack. researchgate.netnih.gov

The reaction of hydrazines with carbonyl compounds such as aldehydes and ketones is a cornerstone of their chemistry. wikipedia.org This process is a classic condensation reaction, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a C=N double bond and the elimination of a water molecule. researchgate.netnih.gov The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.netmasterorganicchemistry.com

(2,2-Dimethoxyethyl)hydrazine readily undergoes condensation with various carbonyl compounds. vulcanchem.com The resulting products, hydrazones, are often stable, isolable compounds but are also frequently utilized as key intermediates in more complex transformations, such as the synthesis of nitrogen-containing heterocycles. vulcanchem.comyoutube.com The general mechanism involves an initial addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate known as a hemiaminal, which then dehydrates to yield the final hydrazone product. nih.gov

Hydrazones are the characteristic derivatives formed from the reaction of this compound with aldehydes or ketones. wikipedia.org These compounds feature the R¹R²C=N-NH- structural unit, where the C=N bond is a type of imine linkage. wikipedia.orgnumberanalytics.com The formation of hydrazones is a highly reliable and versatile reaction, serving as a fundamental method for creating carbon-nitrogen double bonds. numberanalytics.comorganic-chemistry.org

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. nih.govnumberanalytics.com This is followed by proton transfer and subsequent elimination of water, often facilitated by acid catalysis, to form the stable hydrazone. nih.govnumberanalytics.com These hydrazone derivatives of this compound are crucial precursors in various synthetic routes, including the Knorr pyrazole (B372694) synthesis and other cyclization reactions to form heterocyclic rings. youtube.commdpi.com

| Reactant 1 | Carbonyl Compound (Reactant 2) | Product (Hydrazone) | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | R-CH=N-NH-CH₂CH(OCH₃)₂ | Condensation |

| This compound | Ketone (R¹-CO-R²) | R¹R²C=N-NH-CH₂CH(OCH₃)₂ | Condensation |

| This compound | 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Intermediate for Pyrazole Synthesis | Condensation/Cyclization |

The nucleophilic character of the hydrazine group also enables it to react with other electrophiles, such as isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). The reaction with an isocyanate involves the nucleophilic addition of the hydrazine's terminal nitrogen to the central carbon of the isocyanate group. rsc.orgfinechem-mirea.ru This process yields N-substituted semicarbazides (also known as carbohydrazides), which are urea-type derivatives. rsc.orgnih.gov

Similarly, reaction with isothiocyanates produces the corresponding thiosemicarbazides. smolecule.com These reactions are pivotal in the synthesis of various heterocyclic compounds. For instance, thiosemicarbazides derived from this compound or related precursors can undergo intramolecular cyclization, often under basic conditions, to form substituted 1,2,4-triazole (B32235) rings. smolecule.com The synthesis of thiosemicarbazide (B42300) itself can be achieved by reacting hydrazine with a thiocyanate (B1210189) salt. google.com

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Isocyanate (R-NCO) | Semicarbazide | Nucleophilic Addition |

| This compound | Isothiocyanate (R-NCS) | Thiosemicarbazide | Nucleophilic Addition |

Reactivity of the Dimethoxy Acetal (B89532) Group

The (2,2-dimethoxyethyl) portion of the molecule contains a dimethyl acetal, which serves as a protecting group for an aldehyde functionality. researchgate.netgoogle.com Acetal groups are generally stable to bases and nucleophiles but are susceptible to cleavage under acidic conditions. This differential reactivity allows for the unmasking of the aldehyde at a desired point in a synthetic sequence.

The primary reaction of the dimethoxy acetal group is its hydrolysis to the corresponding aldehyde. organic-chemistry.org This transformation is readily accomplished by treatment with aqueous acid. masterorganicchemistry.com The mechanism involves protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to generate a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton and elimination of the second molecule of methanol, yields the free aldehyde. masterorganicchemistry.com

This deprotection strategy is widely used in multistep synthesis. researchgate.netorganic-chemistry.org For example, polymers containing N-(2,2-dimethoxyethyl)methacrylamide units can be treated with acid to generate pendant aldehyde groups, which can then be used for cross-linking reactions. google.com The ability to liberate a reactive aldehyde from a stable acetal precursor provides significant synthetic flexibility.

| Starting Moiety | Conditions | Product Moiety | Byproducts |

|---|---|---|---|

| -CH₂CH(OCH₃)₂ | H₃O⁺ (Aqueous Acid) | -CH₂CHO | 2 CH₃OH |

Acidic catalysis is the key to manipulating the acetal group. youtube.comuchile.cl The most common transformation is hydrolysis to the aldehyde, as described above. organic-chemistry.org The conditions for this reaction must be carefully controlled, as harsh acidic conditions or elevated temperatures can lead to undesired side reactions, such as cleavage of the ether linkages.

In many synthetic applications, the hydrolysis of the acetal is performed in the presence of other reagents, allowing the in situ generated aldehyde to be trapped immediately in a subsequent reaction. This is a common strategy in the synthesis of complex heterocyclic structures like indoles (via the Fischer indole (B1671886) synthesis) or other fused ring systems. researchgate.net For example, treating a hydrazone derived from this compound with acid can trigger both the hydrolysis of the acetal to the aldehyde and the subsequent intramolecular cyclization of the newly formed aldehyde with the hydrazone nitrogen, all in a single synthetic operation.

Cyclization and Rearrangement Processes Involving the Compound

The bifunctional nature of this compound makes it a valuable precursor for constructing various cyclic structures. The hydrazine group can act as a dinucleophile, while the latent aldehyde functionality, revealed upon deprotection of the acetal, can participate in cyclization cascades.

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems through intramolecular cyclization reactions. The specific heterocycle formed is dependent on the reaction partner and conditions, which orchestrate the sequence of bond formations.

Triazole Synthesis: The compound is utilized in the multi-step synthesis of substituted 1,2,4-triazole-3-thiol derivatives. In these syntheses, the this compound is first converted into a thiosemicarbazide intermediate. This is typically achieved by reacting it with an isothiocyanate. Subsequent base-promoted intramolecular cyclization of the thiosemicarbazide leads to the formation of the triazole ring. For instance, the synthesis of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the formation of a thiosemicarbazide intermediate which then undergoes cyclization to yield the triazole core. The dimethoxyethyl group's acetal functionality is generally stable under these conditions but requires careful consideration of the reaction parameters to prevent cleavage.

Indole Synthesis: The Fischer indole synthesis, a classic method for preparing indoles, involves the acid-catalyzed rearrangement of an arylhydrazone. researchgate.net this compound can be used to form the necessary hydrazone intermediate. For example, it is a key reagent in the synthesis of complex indole alkaloids like 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole. researchgate.net In this multi-step process, the hydrazine is used to form an N-(2,2-dimethoxyethyl) acetamide (B32628) derivative, which then undergoes a series of transformations including cyclization to build the intricate indole-based framework. researchgate.net The reaction between a substituted phenylhydrazine (B124118) and a ketone or aldehyde first forms a phenylhydrazone, which, upon treatment with acid, undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to generate the indole ring. researchgate.netscielo.br

Pyrazole Synthesis: Pyrazoles are commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. acs.orgacs.org this compound can serve as the hydrazine component in this reaction. The process involves the initial reaction of the hydrazine with one carbonyl group to form a hydrazone, followed by intramolecular condensation with the second carbonyl group and subsequent dehydration to yield the aromatic pyrazole ring. acs.org The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole, can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. acs.org

Table 1: Heterocyclic Systems Synthesized via this compound

| Heterocyclic System | General Method | Role of this compound |

| 1,2,4-Triazoles | Cyclization of thiosemicarbazide derivatives. | Forms thiosemicarbazide intermediate which undergoes intramolecular cyclization. |

| Indoles | Fischer Indole Synthesis. | Reacts with a ketone/aldehyde to form a hydrazone, which rearranges under acidic conditions. researchgate.net |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds. | Acts as the dinucleophilic hydrazine component that condenses to form the ring. acs.orgacs.org |

The core structure of this compound is instrumental in the synthesis of imidazolidinones, though it typically requires prior conversion into a urea (B33335) derivative. Imidazolidin-2-ones are five-membered heterocyclic motifs present in numerous biologically active molecules. researchgate.netmdpi.com

A highly regioselective method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. researchgate.netthieme-connect.commdpi.com To utilize this compound for this purpose, it would first be reacted, for example, with an isocyanate to form the corresponding N-(2,2-dimethoxyethyl)urea.

The key step is the acid-catalyzed reaction of this urea derivative. mdpi.com The proposed mechanism involves the initial protonation of one of the acetal's oxygen atoms, leading to its elimination as methanol and the in-situ generation of a highly reactive N-acyliminium ion intermediate. This electrophilic cation is then trapped intramolecularly by the terminal nitrogen atom of the urea moiety. The subsequent ring-closing reaction is highly efficient and regioselective, leading to the formation of the imidazolidin-2-one ring. researchgate.netmdpi.com If the reaction is performed in the presence of electron-rich aromatic or heterocyclic C-nucleophiles, an intermolecular electrophilic substitution can occur at the newly formed electrophilic center, yielding 4-substituted imidazolidin-2-ones. researchgate.netmdpi.com

Table 2: Key Steps in Imidazolidinone Formation from (2,2-Dimethoxyethyl)urea Derivatives

| Step | Description | Intermediate/Product |

| 1 | Formation of N-(2,2-dimethoxyethyl)urea | React this compound with an isocyanate. |

| 2 | Acid-catalyzed acetal deprotection | Generates a reactive N-acyliminium ion intermediate. |

| 3 | Intramolecular nucleophilic attack | The terminal urea nitrogen attacks the iminium carbon. |

| 4 | Ring closure | Forms the stable five-membered imidazolidin-2-one ring. researchgate.netmdpi.com |

Oxidation Pathways and Radical Generation from Hydrazine Derivatives

The hydrazine functional group is redox-active and can undergo oxidation through various pathways, leading to the formation of different products, including radical species and stable azo compounds. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of substituted hydrazines.

One common pathway involves the generation of aryl radicals from aryl hydrazines. A mild and efficient method uses catalytic amounts of molecular iodine in the presence of air. acs.orgnih.gov The proposed mechanism suggests that iodine initially reacts with the hydrazine to form an intermediate that, after dehydroiodination and further reaction with iodine, ultimately decomposes to release dinitrogen gas and the corresponding aryl radical. acs.org This radical can then be trapped by other molecules in the reaction mixture.

Stereochemical Control in Reactions Involving this compound

Achieving stereochemical control in chemical reactions is crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. fiveable.me In reactions involving this compound, stereocontrol can be achieved through several strategies, primarily by introducing a source of chirality that influences the reaction's stereochemical outcome.

One major strategy is auxiliary stereochemical control . youtube.com This involves temporarily attaching a chiral auxiliary to the molecule. For hydrazine derivatives, the well-known SAMP/RAMP ( (S)- and (R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries are widely used. acs.orgnih.gov A ketone or aldehyde is first condensed with the chiral hydrazine (like SAMP or RAMP) to form a chiral hydrazone. The stereocenter on the auxiliary then directs the approach of a nucleophile or electrophile to the hydrazone, leading to the formation of a new stereocenter with high selectivity. acs.orgnih.gov After the reaction, the auxiliary can be cleaved and recovered. While not directly involving this compound, this principle could be applied by developing a chiral version of the this compound itself to act as a chiral reagent.

Another approach is the use of chiral catalysts in asymmetric synthesis. Organocatalysis has emerged as a powerful tool for stereoselective transformations. Chiral Brønsted acids or phase-transfer catalysts can be used to catalyze the reaction of hydrazines with α,β-unsaturated carbonyl compounds, leading to the enantioselective synthesis of heterocyclic products like pyrazolines and pyrazolidines. beilstein-journals.org Similarly, transition metal catalysts combined with chiral ligands, such as a Nickel-(S,S)-Ph-BPE complex, have been developed for the highly enantioselective hydrogenation of cyclic N-acyl hydrazones to produce chiral cyclic hydrazines. acs.org In these scenarios, this compound would act as the prochiral substrate, and the catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.

Finally, substrate-based stereochemical control could be employed if this compound were to react with a substrate that already contains a stereocenter. youtube.com The existing chirality in the reaction partner could influence the stereochemical outcome of the cyclization or addition reaction.

Spectroscopic Characterization Techniques for Structural Elucidation of 2,2 Dimethoxyethyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling constants (J) reveal information about adjacent protons.

For a (2,2-dimethoxyethyl)hydrazine derivative, the ¹H NMR spectrum exhibits characteristic signals for the dimethoxyethyl moiety. The two methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet integrating to six protons. The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ethyl backbone appear as a doublet and a triplet, respectively, due to coupling with each other. arkat-usa.org The protons on the hydrazine (B178648) nitrogen atoms (NH and/or NH₂) often appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). ekb.eg The precise chemical shifts and coupling constants can be influenced by the substituent attached to the hydrazine group. researchgate.netubc.ca

Table 1: Typical ¹H NMR Data for the (2,2-Dimethoxyethyl) Moiety

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.3 - 3.4 | Singlet (s) | N/A |

| -CH₂-N | 2.7 - 3.0 | Doublet (d) | 5.0 - 6.0 |

| -CH(OCH₃)₂ | 4.5 - 4.6 | Triplet (t) | 5.0 - 6.0 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and the specific structure of the derivative.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. acs.org In a proton-decoupled ¹³C NMR spectrum of a this compound derivative, each unique carbon atom appears as a single line, allowing for the direct observation of the carbon skeleton. ekb.egresearchgate.net

The spectrum will show distinct signals for the methoxy carbons (-OCH₃), the methylene carbon (-CH₂-), and the methine carbon (-CH-). The chemical shifts of these carbons are highly diagnostic. For instance, the methine carbon, being bonded to two electronegative oxygen atoms, appears significantly downfield. arkat-usa.org

Table 2: Typical ¹³C NMR Chemical Shifts for the (2,2-Dimethoxyethyl) Moiety

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 53.0 - 55.0 |

| -CH₂-N | 32.0 - 46.0 |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and molecular structure. hmdb.caresearchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the connectivity between atoms. nih.govwiley.com For derivatives of this compound, techniques like COSY and HSQC are particularly valuable.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment shows correlations between protons that are coupled to each other. ucl.ac.uk For a this compound derivative, a cross-peak would be observed between the methine (-CH-) proton and the methylene (-CH₂-) protons, confirming their adjacent positions in the ethyl backbone.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates protons with the carbon atoms to which they are directly attached. libretexts.orgemory.edu An HSQC spectrum would show a cross-peak connecting the -CH₂- proton signals to the -CH₂- carbon signal and another cross-peak linking the -CH- proton signal to the -CH- carbon signal. Similarly, the methoxy protons would show a correlation to the methoxy carbons. This provides definitive proof of the C-H connectivities.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present in a molecule. raco.catnih.gov The IR spectrum of this compound and its derivatives displays characteristic absorption bands. acs.orgmdpi.com

The N-H stretching vibrations of the hydrazine moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. acs.orgresearchgate.net The C-H stretching vibrations of the alkyl chain and methoxy groups are observed between 2800 and 3000 cm⁻¹. A particularly strong and characteristic band for the C-O-C system of the acetal (B89532) is found in the 1150-1050 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (hydrazine) | 3200 - 3400 | Medium-Weak |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium-Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Note: The exact position and intensity of the bands can be affected by the molecular environment and hydrogen bonding. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. nih.gov For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. scienceopen.com

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will confirm the molecular weight. The fragmentation of hydrazine derivatives often involves the cleavage of the N-N bond and bonds adjacent to the nitrogen atoms. raco.cat For this compound, characteristic fragments would likely arise from the loss of a methoxy group (CH₃O·) to form an [M-31] ion, or the cleavage of the C-C bond. The acetal group itself can fragment, for example, by losing a molecule of methanol (B129727). The fragmentation pattern provides a fingerprint that helps to confirm the proposed structure. scienceopen.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of novel compounds, providing definitive information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding a molecule's chemical reactivity and physical properties.

In the study of hydrazine derivatives, single-crystal X-ray diffraction analysis serves to confirm the molecular structure, identify tautomeric forms, and understand intermolecular interactions such as hydrogen bonding that dictate the crystal packing. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

For hydrazone derivatives, which are formed by the condensation of a hydrazine with an aldehyde or ketone, X-ray crystallography can definitively establish the configuration about the C=N double bond (E/Z isomerism) and the conformation of the molecule. For instance, in the crystal structures of various hydrazone compounds, the molecules are often found to exist in a specific tautomeric form (keto-imino or enol-amino) in the solid state, and their planarity or non-planarity is clearly revealed by the dihedral angles between different parts of the molecule.

While specific crystallographic data for derivatives of this compound are not available in the searched literature, the general principles of X-ray diffraction would be applied to determine their solid-state structures. Such an analysis would provide precise measurements of the bond lengths and angles within the this compound moiety, including the C-O, C-C, C-N, and N-N bonds, as well as the conformation of the dimethoxyethyl group. Furthermore, it would reveal how these molecules pack in the crystal lattice, highlighting any significant intermolecular forces that stabilize the solid-state structure.

Computational Chemistry and Theoretical Studies of 2,2 Dimethoxyethyl Hydrazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. rsc.orgirjweb.com It is widely used to determine the electronic structure of molecules, making it suitable for predicting geometries, energies, and a variety of molecular properties. rsc.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable structure. utwente.nl For a flexible molecule like (2,2-Dimethoxyethyl)hydrazine, this process is crucial for identifying its most stable conformers. Conformational analysis involves exploring the various spatial arrangements of atoms (conformers) that arise from rotation around single bonds and determining their relative energies. nih.govethz.ch

Table 1: Illustrative Conformational Analysis Data for a Molecule Containing the (2,2-Dimethoxyethyl) Group researchgate.net (Note: Data is for 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, not this compound)

| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| I | 0.05 | 0.05 |

| II | 0.00 | 0.00 |

| III | 1.57 | 1.53 |

| IV | 2.01 | 1.92 |

| V | 2.19 | 2.22 |

| VI | 2.58 | 2.59 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com DFT calculations can accurately predict the energies of these orbitals and the distribution of electron density within them. irjweb.com For this compound, the HOMO would likely be localized on the electron-rich hydrazine (B178648) nitrogen atoms, while the LUMO would be distributed across the antibonding orbitals of the molecule.

Computational studies on related structures provide insight into the typical values obtained from such analyses. For the aforementioned 2-(2,2-dimethoxyethyl)-substituted indole (B1671886) derivative, the HOMO-LUMO gap was calculated to be approximately 5.4 eV, indicating significant stability. researchgate.net

Table 2: Illustrative FMO Energy Data for a Molecule Containing the (2,2-Dimethoxyethyl) Group researchgate.net (Note: Data is for the lowest energy conformer of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.613 |

| E(LUMO) | -0.217 |

| HOMO-LUMO Gap (ΔE) | 5.396 |

DFT calculations are also extensively used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Infrared (IR) Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental IR spectrum. rsc.org By comparing the calculated spectrum with the experimental one, researchers can confirm the structure and identify specific functional groups. For hydrazine derivatives, key vibrational modes include N-H stretching, N-H bending, and N-N stretching. nih.gov In a computational study of a related complex, the N-H stretching mode was calculated at 3505 cm⁻¹, which is consistent with the expected range for secondary amines. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a powerful tool for determining molecular structure. Theoretical methods can calculate the magnetic shielding of atomic nuclei, which can then be converted into NMR chemical shifts (δ). researchgate.net Comparing calculated ¹H and ¹³C NMR shifts with experimental data provides strong evidence for a proposed structure. researchgate.net For a molecule like this compound, calculations would predict the chemical shifts for the protons and carbons of the ethyl backbone, the methoxy (B1213986) groups, and the signals associated with the hydrazine moiety.

Table 3: Illustrative Calculated vs. Experimental Spectroscopic Data for a Related Molecule researchgate.net (Note: Data is for 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole)

| Parameter | Assignment | Calculated Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3505 | 3395 |

| ¹³C NMR (ppm) | C(CH) | 103.5 | 103.9 |

| ¹³C NMR (ppm) | C(OCH₃) | 55.8 | 55.3 |

| ¹H NMR (ppm) | H(CH) | 4.50 | 4.48 |

| ¹H NMR (ppm) | H(OCH₃) | 3.35 | 3.34 |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are invaluable for elucidating the detailed pathways of chemical reactions. nih.govrsc.org They allow for the study of transient species like transition states, which are often impossible to observe experimentally. nih.gov

A reaction mechanism is defined by the sequence of elementary steps connecting reactants to products, each passing through a high-energy transition state (TS). nih.gov Computational chemists can locate these TS structures on the potential energy surface and confirm them by frequency calculations (a true TS has exactly one imaginary frequency). arxiv.org

Once reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the energy of the system along the reaction coordinate, with the energy difference between the reactants and the transition state defining the activation energy (energy barrier) of the reaction. nih.gov This information is crucial for understanding reaction kinetics. nih.gov For reactions involving this compound, such as its use in the synthesis of heterocycles, computational modeling could identify the key transition states and intermediates, revealing the step-by-step mechanism. escholarship.org

Many chemical reactions can yield multiple products (isomers). Computational modeling can predict and explain the observed selectivity.

Regioselectivity refers to the preference for bond formation at one position over another. rsc.org This can be analyzed by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. nih.gov FMO theory and analysis of electrostatic potential maps can also provide qualitative predictions of regioselectivity. nih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. chemrxiv.org Similar to regioselectivity, the origin of stereoselectivity can be determined by calculating the energies of the diastereomeric transition states. uct.ac.za The energy difference between these transition states determines the stereochemical outcome of the reaction. For example, in reactions where this compound acts as a nucleophile, computational analysis could explain why the attack occurs preferentially from one face of an electrophile over the other.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules, providing insights into their flexibility and the accessible shapes they can adopt. jinr.rugalaxyproject.org For this compound, MD simulations can elucidate the dynamic behavior of the molecule, which is governed by rotations around its single bonds. The technique involves calculating the trajectory of atoms over time by solving Newton's equations of motion, offering a view of the molecule's structural evolution. galaxyproject.org

The exploration of this compound's conformational space would begin with the generation of an initial 3D structure. This structure would then be placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The system is then subjected to a set of physical parameters defined by a force field, which approximates the potential energy of the system based on the positions of its atoms.

Key analyses of the resulting simulation trajectory would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of the protein backbone atoms from a reference structure over the course of the simulation. royalsocietypublishing.orgresearchgate.net By tracking the RMSD, one can assess whether the molecule has reached a stable equilibrium or is undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. galaxyproject.org For this compound, this would highlight which atoms or functional groups exhibit the most significant movement, likely corresponding to the terminal methoxy and hydrazine groups.

Conformational Clustering: By grouping similar structures from the MD trajectory, it is possible to identify the most populated and thus energetically favorable conformations of the molecule. frontiersin.org This analysis would reveal the preferred spatial arrangements of the dimethoxyethyl and hydrazine moieties relative to each other.

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance for this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions and resulting molecular motion. |

| Simulation Time | The duration of the simulated trajectory. | Longer simulations allow for the exploration of a wider range of conformations. |

| Temperature & Pressure | Environmental conditions of the simulation. | Kept constant to mimic specific experimental conditions. |

| Solvent Model | Explicit or implicit representation of the solvent. | Crucial for accurately modeling the behavior of the molecule in solution. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optoelectronics and telecommunications. acs.orgmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO responses. nih.govresearchgate.net

The NLO response of a molecule is determined by how its electron cloud is distorted by an external electric field, such as that from a high-intensity laser. This response is quantified by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation. mdpi.com

For this compound, DFT calculations could be employed to predict its NLO properties. These calculations would involve optimizing the molecule's geometry and then computing its electronic properties in the presence of an electric field. The key parameters obtained from these calculations include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response.

Numerous computational studies on hydrazine and hydrazone derivatives have demonstrated their potential as NLO materials. acs.orgacs.orgnih.gov These studies often find that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large β values. While this compound itself lacks an extensive conjugated system, the lone pairs on the nitrogen and oxygen atoms can contribute to its polarizability.

A common benchmark for NLO materials is urea (B33335), and the calculated β values of new compounds are often compared to it. For example, a computational study on a complex indole derivative containing a (2,2-dimethoxyethyl) group found its first hyperpolarizability to be significantly greater than that of urea, suggesting its potential as an NLO material. researchgate.net

Table 2: Calculated NLO Properties of Selected Hydrazine Derivatives (Illustrative Examples)

| Compound | Method | Dipole Moment (µ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [esu] |

| Benzohydrazide derivative 1 researchgate.net | B3LYP/6-31G(d,p) | Not Reported | Not Reported | 1.5 x 10⁻³⁰ |

| Benzohydrazide derivative 2 researchgate.net | B3LYP/6-31G(d,p) | Not Reported | Not Reported | 30.2 x 10⁻³⁰ |

| Pyrrole Hydrazone 3B acs.org | Not Specified | Not Reported | Not Reported | 48.83 x 10⁻³⁰ |

| Pyrrole Hydrazone 3C acs.org | Not Specified | Not Reported | Not Reported | 63.89 x 10⁻³⁰ |

| Hydrazone Ligand L1 nih.gov | Not Specified | Not Reported | 240.40 | Not Reported |

| Hydrazone Ligand L2 nih.gov | Not Specified | Not Reported | 222.97 | Not Reported |

Note: The data in this table is for illustrative purposes to show the range of calculated NLO properties for related hydrazine compounds and is not specific to this compound.

Theoretical investigations into the NLO properties of this compound would provide valuable data on its potential for use in optical applications and would complement experimental studies.

Synthetic Applications and Derivatization Strategies of 2,2 Dimethoxyethyl Hydrazine

As a Versatile Building Block in Heterocyclic Synthesis

The reactivity of (2,2-dimethoxyethyl)hydrazine makes it a key component in the synthesis of numerous heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Construction of Complex Indole (B1671886) Alkaloid Frameworks

This compound plays a crucial role in the synthesis of complex indole alkaloids, a class of natural products with significant biological activities. vulcanchem.com A key reaction in this context is the Fischer indole synthesis, a classic method for constructing the indole ring system from an arylhydrazine and a carbonyl compound. organic-chemistry.orgjk-sci.com The (2,2-dimethoxyethyl) group can be strategically introduced into the hydrazine (B178648) starting material, which then participates in the cyclization to form the indole core.

For instance, research has demonstrated the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, a complex tetracyclic ring system that is a structural feature of some indole alkaloid families. researchgate.netnih.gov This synthesis starts from phenylhydrazine (B124118) hydrochloride and proceeds through several steps, including the formation of an N-(2,2-dimethoxyethyl)-2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetamide intermediate. researchgate.netnih.gov This intermediate then undergoes a dehydrogenative reaction to construct the final tetracyclic framework. researchgate.netnih.gov

Similarly, 1-oxo- and 4-oxo-tetrahydrocarbazole derivatives, which are important intermediates for synthesizing indole and carbazole (B46965) alkaloids, can be prepared using this compound. asianpubs.org For example, N-(2,2-Dimethoxyethyl)-4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl) benzenesulfonamide (B165840) has been synthesized as a precursor to these valuable alkaloid frameworks. asianpubs.org

The versatility of the Fischer indole synthesis using hydrazines like this compound is further highlighted by its adaptability to various conditions, including the use of different acid catalysts and even solid-supported synthesis. organic-chemistry.orgjk-sci.com

Synthesis of Substituted Imidazoles and Imidazolidinones

This compound and its derivatives are instrumental in the synthesis of substituted imidazoles and imidazolidinones, five-membered heterocyclic rings that are core structures in many pharmaceuticals and biologically active compounds. sapub.orgjyu.fiorganic-chemistry.org

The synthesis of novel 4-(het)arylimidazolidin-2-ones has been achieved through the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles. nih.govresearchgate.net These N-(2,2-dialkoxyethyl)ureas can be prepared from the corresponding amine, which can be derived from this compound. The reaction proceeds with excellent regioselectivity and offers a straightforward route to these substituted imidazolidinones. nih.gov

Furthermore, the synthesis of di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles has been reported using 2,2-dimethoxyethanamine, a derivative of this compound. nih.gov For example, the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine leads to an intermediate that undergoes tandem intramolecular cyclization to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov

The synthesis of imidazolidin-2-ones can also be achieved through a pseudo-multicomponent one-pot protocol. This method involves the in situ formation of a Schiff base, followed by reduction and cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.gov This approach highlights the efficiency and sustainability of modern synthetic methods for constructing these important heterocyclic systems. nih.gov

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| N-(2,2-Dialkoxyethyl)ureas | Aromatic/Heterocyclic C-nucleophiles, Acid catalyst | 4-(Het)arylimidazolidin-2-ones | Excellent regioselectivity, simple procedure. | nih.govresearchgate.net |

| Methyl 4-chlorobutanimidate hydrochloride | 2,2-Dimethoxyethanamine, Acid | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | Tandem intramolecular cyclization. | nih.gov |

| trans-(R,R)-Diaminocyclohexane | Aromatic aldehyde, Reducing agent, CDI | 1,3-Disubstituted imidazolidin-2-ones | Pseudo-multicomponent one-pot protocol, sustainable. | nih.gov |

Derivatization to Pyrazolo[3,4-d]pyrimidine and Triazole Derivatives

The hydrazine functionality of this compound makes it a suitable precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and triazoles, which are fused heterocyclic systems with a broad spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov

The general strategy for synthesizing pyrazolo[3,4-d]pyrimidines often involves the reaction of a substituted pyrazole (B372694) derivative, which can be formed using a hydrazine, with a suitable cyclizing agent. mdpi.comsemanticscholar.org For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, prepared from phenylhydrazine, can be reacted with formic acid to yield a pyrazolo[3,4-d]pyrimidine core. mdpi.com This core can then be further functionalized.

Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. smolecule.com These precursors can be prepared from hydrazides, which are accessible from hydrazines. For example, reacting a hydrazide with an isothiocyanate generates a thiosemicarbazide that can be cyclized under basic conditions to form the triazole ring. smolecule.com The (2,2-dimethoxyethyl) group can be incorporated into the starting hydrazine to produce the corresponding substituted triazole.

The synthesis of pyrazolo[4,3-e] nih.govsmolecule.comCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine derivatives has also been reported, starting from pyrazole precursors that can be derived from hydrazines. nih.govrsc.org These complex fused heterocyclic systems often exhibit interesting biological properties. rsc.org

Role in the Preparation of Advanced Organic Intermediates

Beyond its direct use in constructing heterocyclic rings, this compound serves as a key intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and other areas of chemical biology.

Precursors for Active Pharmaceutical Ingredients (APIs)

Hydrazine and its derivatives, including this compound, are recognized as important precursors in the synthesis of active pharmaceutical ingredients (APIs). nordmann.globalnih.gov The hydrazine moiety can be transformed into various functional groups or incorporated into larger molecular scaffolds that form the basis of many drugs.

A notable example is the use of this compound in the synthesis of the common intermediate 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. researchgate.net This intermediate is crucial for the preparation of a class of HIV integrase inhibitors, demonstrating the direct relevance of this compound in the development of modern therapeutics. researchgate.net

The control and analysis of hydrazine and related impurities are critical in pharmaceutical manufacturing due to their potential genotoxicity. nih.gov This underscores the importance of understanding the chemistry and reactivity of these compounds in the synthesis of APIs.

Synthesis of Compounds with Potential for Biological Functionality

The versatility of this compound allows for the synthesis of a wide array of compounds with potential biological activity. The heterocyclic systems derived from this building block are frequently associated with various pharmacological properties. smolecule.com

For example, 1,2,4-triazole derivatives, which can be synthesized from this compound precursors, have been investigated for their antimicrobial and antifungal properties. smolecule.com The combination of a 1,2,3-triazole and a hydrazide moiety has been shown to create a promising fungicide scaffold. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antiproliferative activity, with some compounds showing activity comparable to reference drugs against various cancer cell lines. mdpi.com Hydrazide compounds, in general, exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and antiviral properties. rjptonline.orgjchr.org

The synthesis of N-cyclohexyl-1-(2,2-dimethoxyethyl)-2-(2-methylbut-3-en-2-yl)-5-oxopyrrolidine-2-carboxamide from aminoacetaldehyde dimethylacetal (a derivative of this compound) showcases its use in creating complex acyclic and heterocyclic structures with potential for biological evaluation. whiterose.ac.uk

| Compound Class | Potential Biological Activity | Synthetic Precursor | Reference(s) |

| 1,2,4-Triazole derivatives | Antimicrobial, Antifungal | This compound | smolecule.com |

| 1,2,3-Triazole-hydrazide derivatives | Fungicidal | Hydrazide from this compound | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Antiproliferative | This compound | mdpi.com |

| General Hydrazide derivatives | Antibacterial, Anticonvulsant, Antiviral | This compound | rjptonline.orgjchr.org |

| Substituted Pyrrolidine derivatives | Biological evaluation | Aminoacetaldehyde dimethylacetal | whiterose.ac.uk |

Development of Materials with Tailored Optoelectronic Properties

The strategic incorporation of the this compound moiety into complex organic molecules has been explored as a pathway to novel materials with significant potential for optoelectronic applications. Research in this area has focused on creating derivatives that exhibit desirable non-linear optical (NLO) properties, which are crucial for technologies such as optical switching and signal processing. The dimethoxyethyl group serves as a versatile precursor, which can be maintained as a protected aldehyde or used to facilitate the construction of intricate heterocyclic systems.

One notable area of investigation involves the synthesis of complex indole alkaloids that feature the 2-(2,2-dimethoxyethyl) substituent. Through multi-step synthetic routes, researchers have successfully constructed elaborate tetracyclic ring systems. researchgate.net A key example is the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole. researchgate.net This compound was synthesized starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate, proceeding through several intermediates. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to predict the optoelectronic characteristics of such molecules. These theoretical analyses provide critical insights into the molecular geometry and electronic structure, which in turn govern the NLO response. For the aforementioned methanoazocino[4,3-b]indole derivative, theoretical calculations have revealed a significant potential for use in NLO devices. researchgate.net The analysis indicated that the first hyperpolarizability (β) tensor of this molecule is ten times greater than that of urea (B33335), a widely used benchmark material in the field of non-linear optics. researchgate.net This enhanced NLO response suggests that the specific structural and electronic contributions of the (2,2-dimethoxyethyl)-functionalized heterocyclic framework make it a promising candidate for advanced optoelectronic materials. researchgate.net

The synthesis of such complex molecules demonstrates a sophisticated derivatization strategy where the this compound precursor is integral to achieving the final molecular architecture with tailored electronic properties. The acetal (B89532) group in the (2,2-dimethoxyethyl) moiety provides a protected aldehyde functionality, which can be a key element in various synthetic transformations and can influence the final properties of the material.

Below is a data table summarizing the key findings related to the NLO properties of the synthesized compound.

| Compound Name | Synthetic Precursors | Analytical Method | Key Finding | Potential Application |

| 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole | Phenylhydrazine hydrochloride, Dimethyl (R)-2-(3-oxocyclohexyl)malonate | DFT Calculations (B3LYP/6-311++G(d,p) level) | First hyperpolarizability (β) tensor is 10x greater than urea. researchgate.net | Non-linear optical materials |

常见问题

Basic: What are the optimized synthetic routes for (2,2-Dimethoxyethyl)hydrazine in academic research?

The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A validated method involves reacting 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one with hydrazides in dry ethanol under reflux (80°C, 20 hours), achieving yields of 90–98% . Key parameters include:

- Solvent choice : Anhydrous ethanol minimizes side reactions.

- Molar ratios : Equimolar ratios (1:1) of ketone and hydrazine ensure complete conversion.

- Purification : Vacuum drying isolates the product as a stable oil.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Ethanol, 80°C, 20 h | 90–98% |

Basic: How to characterize this compound and its derivatives analytically?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify hydrazine protons (δ 2.5–3.5 ppm) and dimethoxy groups (δ 3.3–3.7 ppm) .

- X-ray crystallography : Resolves regioselectivity in cyclized products (e.g., pyrazoles) .

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H] for CHNO) .

Advanced: What factors govern regioselectivity in the formation of this compound-derived heterocycles?

Regioselectivity in pyrazole formation is influenced by:

- Electron-withdrawing groups : Trifluoromethyl groups direct cyclization to the 5-hydroxy-3-substituted position .

- Solvent polarity : Polar aprotic solvents favor nucleophilic attack at specific carbonyl carbons.

- Temperature : Prolonged reflux (20 hours) stabilizes kinetically controlled intermediates .

Advanced: What mechanistic pathways explain the cyclization of this compound into pyrazoles?

The reaction proceeds via:

Hydrazone formation : Nucleophilic attack of hydrazine on the carbonyl group.

Cyclization : Intramolecular dehydration forms a five-membered ring.

Aromatization : Elimination of trifluoromethanol yields the aromatic pyrazole core . Computational studies (DFT) can map energy barriers for intermediates .

Advanced: How can this compound be applied in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules:

- Enzyme inhibitors : Modify the hydrazine moiety to target metalloenzymes (e.g., carbonic anhydrase) .

- Antimicrobial agents : Screen derivatives against bacterial strains using MIC assays .

- Structure-activity relationship (SAR) : Vary substituents on the dimethoxyethyl group to optimize pharmacokinetics .

Basic: What are the stability and storage protocols for this compound?

- Storage : Keep under inert gas (N) at –20°C to prevent oxidation.

- Solubility : Dissolve in ethanol or DMSO for long-term stability .

- Handling : Use glove boxes to avoid moisture-induced degradation .

Advanced: How does the dimethoxyethyl group influence reactivity compared to phenylhydrazine?

The dimethoxyethyl group:

- Enhances solubility : Ether linkages improve aqueous compatibility vs. phenylhydrazine’s hydrophobicity .

- Modulates electronic effects : Electron-donating methoxy groups reduce electrophilicity, slowing nucleophilic attacks .

- Steric effects : Bulky substituents hinder undesired side reactions in multi-step syntheses .

Advanced: Can this compound be used in polymer or materials science applications?

While understudied, its potential includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。